molecular formula C16H14N4O2S3 B382245 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 301158-32-7

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B382245
CAS No.: 301158-32-7
M. Wt: 390.5g/mol
InChI Key: JTMGEZVRTUHVPS-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiazolidinones and thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 5-methyl-1,3,4-thiadiazol-2-amine under appropriate conditions to form the target compound .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and aldose reductase, leading to its biological effects. It may also interact with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid: Known for its antitumor activity.

    4-(4-methylbenzylidene)-2-phenyl-2-oxazolin-5-one: Exhibits antimicrobial properties.

Uniqueness

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dual thiazolidinone and thiadiazole moieties, which contribute to its diverse biological activities. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research .

Properties

CAS No.

301158-32-7

Molecular Formula

C16H14N4O2S3

Molecular Weight

390.5g/mol

IUPAC Name

2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N4O2S3/c1-9-3-5-11(6-4-9)7-12-14(22)20(16(23)25-12)8-13(21)17-15-19-18-10(2)24-15/h3-7H,8H2,1-2H3,(H,17,19,21)/b12-7-

InChI Key

JTMGEZVRTUHVPS-GHXNOFRVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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